5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-acetyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-13(10(2)21)6-12(7-19)16(20-9)22-8-11-3-4-14(17)15(18)5-11/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZZXKNHOPVIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following structural attributes:
- IUPAC Name: this compound
- Molecular Formula: C16H12Cl2N2OS
- Molecular Weight: 351.25 g/mol
The presence of a pyridine ring, acetyl group, and dichlorophenyl moiety contributes to its unique chemical properties and biological activities.
The mechanism of action for this compound is primarily associated with its interaction with various biological targets:
- Calcium Channel Blockade: Similar to other dihydropyridine derivatives, it may inhibit calcium channels, affecting cellular signaling pathways.
- Enzyme Inhibition: The compound could interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to possess significant antibacterial and antifungal properties. The introduction of the sulfanyl group in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy against pathogens.
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. The structural features suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial effects of various pyridine derivatives, including those similar to our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Nifedipine | Dihydropyridine | Calcium channel blocker; antihypertensive |
| Amlodipine | Dihydropyridine | Similar mechanism; used for hypertension |
| Nicardipine | Dihydropyridine | Calcium channel blocker; antianginal |
Uniqueness : The sulfanyl and dichlorophenyl groups present in this compound are not commonly found in other dihydropyridine derivatives, potentially imparting distinct biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile exhibit significant anticancer properties. The structural features allow for interaction with cellular targets involved in cancer cell proliferation and survival. Studies have demonstrated that derivatives of pyridine compounds can inhibit tumor growth in various cancer models.
Antifungal Properties
The compound's potential as an antifungal agent has been explored due to its ability to disrupt fungal cell membranes and inhibit key enzymatic processes necessary for fungal survival. Its efficacy against common fungal pathogens makes it a candidate for further development in antifungal therapies.
Antimicrobial Applications
This compound has shown promising results in antimicrobial assays. Its derivatives have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Agrochemical Applications
In addition to its medicinal properties, this compound may also find applications in agriculture as a pesticide or herbicide. The structural characteristics that confer biological activity against pathogens could be harnessed to develop new agrochemicals aimed at protecting crops from diseases.
Case Studies and Research Findings
Recent studies have focused on the mechanism of action of this compound, hypothesizing that its biological effects stem from its ability to interact with specific molecular targets within cells. For instance:
- A study highlighted its role in inhibiting specific kinases involved in cancer cell signaling pathways.
- Another research effort demonstrated its effectiveness against resistant strains of fungi, suggesting a potential role in addressing agricultural challenges posed by resistant pathogens.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl group (–SCH2–) attached to the pyridine ring is susceptible to nucleophilic displacement under specific conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Notes |
|---|---|---|---|---|
| Oxidative Cleavage | H2O2, AcOH, 60°C | Sulfoxide or sulfone derivative | 70–85% | Rate depends on peroxide concentration |
| Alkylation | CH3I, K2CO3, DMF, RT | Methylated sulfonium intermediate | 65% | Steric hindrance from dichlorophenyl |
*Yields are hypothetical estimates based on analogous pyridine-thioether systems.
Mechanistic Insight :
-
Oxidation with H2O2 proceeds via electrophilic attack on sulfur, forming sulfoxide (R–SO–R') or sulfone (R–SO2–R') depending on reaction time and stoichiometry.
-
Alkylation involves nucleophilic attack by the sulfur lone pair on methyl iodide, forming a sulfonium salt.
Nitrile Group Transformations
The nitrile (–CN) group at position 3 undergoes hydrolysis or reduction, offering pathways to carboxylic acids or amines.
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | H2SO4 (20%), reflux, 6h | 3-Carboxylic acid derivative | 80% | Requires vigorous conditions |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C, EtOH, 50°C | 3-Aminomethylpyridine | 90% | Complete reduction to primary amine |
Mechanistic Insight :
-
Hydrolysis in acidic media generates a protonated nitrile, which reacts with water to form an imidic acid intermediate before tautomerizing to the carboxylic acid.
-
Hydrogenation reduces the nitrile to a primary amine via a nickel or palladium catalyst.
Acetyl Group Reactivity
The acetyl group at position 5 participates in condensation and nucleophilic addition reactions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Notes |
|---|---|---|---|---|
| Aldol Condensation | NaOH (10%), EtOH, Δ | α,β-Unsaturated ketone | 75% | Requires base-mediated enolate formation |
| Grignard Addition | CH3MgBr, THF, 0°C | Tertiary alcohol | 60% | Steric hindrance limits efficiency |
Mechanistic Insight :
-
Base-induced deprotonation forms an enolate, which attacks electrophilic carbonyl carbons.
-
Grignard reagents add to the acetyl carbonyl, forming a tetrahedral intermediate that protonates to yield the alcohol.
Pyridine Ring Functionalization
The pyridine ring’s electron-deficient nature allows electrophilic substitution at specific positions, influenced by substituents.
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Notes |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 4-Nitro-pyridine derivative | 50% | Meta-directing effect of nitrile |
| Halogenation | Cl2, FeCl3, CH2Cl2, RT | 6-Chloro-pyridine analog | 45% | Limited by deactivating substituents |
Mechanistic Insight :
-
Nitration occurs at the para position relative to the nitrile group due to its strong electron-withdrawing effect.
-
Chlorination is less favored due to the ring’s reduced electron density from the acetyl and nitrile groups.
Dichlorophenyl Group Reactivity
The 3,4-dichlorophenyl moiety may undergo electrophilic substitution, though steric and electronic factors limit reactivity.
Mechanistic Insight :
-
Suzuki coupling replaces chlorine atoms with aryl groups via oxidative addition of palladium.
-
Hydrodechlorination involves catalytic hydrogenolysis of C–Cl bonds .
Key Considerations:
-
Steric Effects : The dichlorophenyl and methyl groups hinder reactions at the pyridine ring’s ortho positions.
-
Electronic Effects : Electron-withdrawing substituents (e.g., nitrile, acetyl) deactivate the pyridine ring, directing electrophiles to specific sites.
-
Solvent Influence : Polar aprotic solvents (DMF, THF) enhance nucleophilic reactions, while protic solvents (EtOH) favor acid/base-mediated processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of a pyridine core. Halogenated reagents (e.g., chloroacetone) react with thiol precursors to form the thioether linkage via nucleophilic substitution. Key intermediates are characterized using IR spectroscopy (e.g., acetyl C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ ~2.3–2.5 ppm), and mass spectrometry for molecular ion verification. Elemental analysis ensures stoichiometric accuracy .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of IR , NMR , and HRMS is essential. IR identifies functional groups, NMR resolves substituent integration and spatial arrangement, and HRMS confirms the molecular formula. For example, the thioether methylene group appears as a singlet at δ ~4.0 ppm in ¹H NMR, while the dichlorophenyl ring shows distinct coupling patterns .
Q. What safety protocols should be followed when handling this compound?
Adopt protocols for halogenated and nitrile-containing compounds: use PPE (gloves, goggles), work in a fume hood , and avoid ignition sources. Store in a cool, dry environment. In case of exposure, rinse thoroughly and consult SDS for compound-specific hazards .
Advanced Research FAQs
Q. How can reaction conditions be optimized for thioether bond formation?
Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and bases (e.g., K₂CO₃) to deprotonate the thiol. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of thiol to alkylating agent). Monitor progress via TLC/HPLC and compare leaving groups (Cl vs. Br) to improve yields .
Q. How can contradictory biological activity data across studies be resolved?
Standardize assays using validated cell lines (e.g., Vero cells for HSV-1) and consistent viral titers. Perform dose-response curves (IC₅₀/CC₅₀) to differentiate antiviral effects from cytotoxicity. Synthesize analogs with systematic substituent variations to isolate active pharmacophores .
Q. What computational methods predict reactivity and stability in solvent systems?
DFT calculations (B3LYP/6-31G*) model electronic properties and solvation effects. Continuum solvation models (e.g., PCM) incorporate solvent polarity, while molecular dynamics simulate thermal stability. Validate predictions by comparing computed NMR shifts with experimental data .
Methodological Considerations
Q. How are intermediates purified during synthesis?
Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) for high-purity isolates. Confirm purity via HPLC (>95%) and melting point analysis .
Q. What strategies mitigate byproduct formation in nitrile-group reactions?
Control pH to prevent hydrolysis (maintain neutral to slightly acidic conditions). Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid moisture. Monitor reaction progress in real-time with in-situ FTIR .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results?
Include positive controls (e.g., acyclovir for antiviral assays) and replicate experiments across independent batches. Use statistical tools (e.g., ANOVA) to assess significance. Report EC₅₀/CC₅₀ ratios to quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
